molecular formula C22H21ClFNO B12786119 (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride CAS No. 96719-58-3

(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride

Cat. No.: B12786119
CAS No.: 96719-58-3
M. Wt: 369.9 g/mol
InChI Key: PTYSATVQLUFXPZ-UHFFFAOYSA-N
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Description

(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with fluorophenyl and methoxyphenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups can be done through nucleophilic aromatic substitution reactions.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines and their derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders due to its ability to interact with specific neurotransmitter receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and methoxyphenyl groups enhance its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the fluorophenyl and methoxyphenyl substitutions.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the fluorophenyl group.

    1-(3-Fluorophenyl)-2-phenylisoquinoline: Lacks the tetrahydro core and methoxy group.

Uniqueness

(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

96719-58-3

Molecular Formula

C22H21ClFNO

Molecular Weight

369.9 g/mol

IUPAC Name

1-(3-fluorophenyl)-6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C22H20FNO.ClH/c1-25-20-10-11-21-16(15-20)12-13-24(19-8-3-2-4-9-19)22(21)17-6-5-7-18(23)14-17;/h2-11,14-15,22H,12-13H2,1H3;1H

InChI Key

PTYSATVQLUFXPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC(=CC=C4)F.Cl

Origin of Product

United States

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